molecular formula C14H16N2O4S3 B11250769 N-Ethyl-N'-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

N-Ethyl-N'-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B11250769
M. Wt: 372.5 g/mol
InChI Key: RMFAZQSGVAAKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound characterized by the presence of thiophene rings and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multiple steps:

    Formation of Thiophene-2-sulfonyl Chloride: This is achieved by reacting thiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

    Alkylation: The thiophene-2-sulfonyl chloride is then reacted with ethylenediamine to form the intermediate compound.

    N-Ethylation: The intermediate is further reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, alcohols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Corresponding amides, ethers.

Scientific Research Applications

Chemistry

In organic synthesis, N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can be used as a building block for more complex molecules

Biology

The compound’s potential bioactivity makes it a candidate for drug development. Its structure suggests it could interact with biological targets, possibly serving as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where thiophene-containing drugs have shown efficacy, such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound could be used in the development of conductive polymers or as a precursor for the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene rings could facilitate binding to aromatic amino acids in proteins, while the sulfonyl groups might engage in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: Similar in structure but lacks the sulfonyl group.

    N-Ethyl-N’-[2-(thiophen-2-YL)ethyl]ethanediamide: Similar but without the sulfonyl group on the thiophene ring.

    Thiophene-2-sulfonamide: Contains the sulfonyl group but lacks the ethylenediamide backbone.

Uniqueness

This detailed overview should provide a comprehensive understanding of N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H16N2O4S3

Molecular Weight

372.5 g/mol

IUPAC Name

N-ethyl-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide

InChI

InChI=1S/C14H16N2O4S3/c1-2-15-13(17)14(18)16-9-11(10-5-3-7-21-10)23(19,20)12-6-4-8-22-12/h3-8,11H,2,9H2,1H3,(H,15,17)(H,16,18)

InChI Key

RMFAZQSGVAAKOA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.